molecular formula C21H23NO5S B014911 2-Demethylthiocolchicine CAS No. 87424-26-8

2-Demethylthiocolchicine

Cat. No.: B014911
CAS No.: 87424-26-8
M. Wt: 401.5 g/mol
InChI Key: OMQLBXIHBJAOIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of 2-Demethylthiocolchicine is the protein tubulin . Tubulin is an α, β-heterodimer that forms the core of the microtubule . Microtubules are a key component of the cell’s cytoskeleton and play crucial roles in many cellular processes, including cell division and intracellular transport .

Mode of Action

This compound interacts with tubulin at the colchicine binding site . This interaction inhibits tubulin assembly and suppresses microtubule formation . Specifically, this compound and similar colchicinoids bind to tubulin and react covalently with β−tubulin, forming adducts with Cysβ239 and Cysβ354 .

Biochemical Pathways

By inhibiting tubulin assembly and suppressing microtubule formation, this compound disrupts microtubule dynamics . This disruption affects various cellular processes that rely on microtubules, including cell division and intracellular transport . As a result, cells may be arrested during interphase .

Pharmacokinetics

Thiocolchicoside, for example, is rapidly absorbed from the gastrointestinal tract, with peak levels detected within 1 hour in most subjects . Elimination is also rapid, with mean residence time values of 5-6 hours . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of microtubule dynamics . This disruption can lead to cell cycle arrest and potentially cell death, particularly in rapidly dividing cells . Therefore, this compound and similar compounds have potential as chemotherapeutic agents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound, although specific studies on this compound are lacking. Research on other compounds suggests that factors such as diet, physical activity, exposure to other chemicals, and even stress can influence the body’s response to various substances

Biochemical Analysis

Biochemical Properties

2-Demethylthiocolchicine interacts with tubulin, a globular protein that is a key component of the cytoskeleton . It binds to the β-subunit of the tubulin heterodimer, a process that inhibits tubulin assembly and suppresses microtubule dynamics . This interaction predominantly involves cysteine 239 and secondarily with cysteine 354 .

Cellular Effects

The binding of this compound to tubulin has profound effects on cellular processes. By inhibiting tubulin assembly, it disrupts the formation of microtubules, which are essential for cell division, intracellular transport, and maintaining cell shape . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the colchicine site on tubulin . This binding induces a conformational change in the tubulin dimer, preventing it from adopting a straight structure necessary for microtubule assembly . This mechanism is similar to that of colchicine and other colchicine site inhibitors .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound have not been extensively studied, it is known that colchicine derivatives can have long-term effects on cellular function . For instance, they can induce sustained disruption of microtubule dynamics, leading to prolonged cell cycle arrest .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively documented. It has been found as effective as colchicine in blocking amyloidogenesis in a murine model .

Metabolic Pathways

Like other colchicine derivatives, it is likely metabolized in the liver, potentially involving phase I and phase II metabolic reactions .

Transport and Distribution

Given its lipophilic nature and its ability to bind to tubulin, it is likely that it can readily cross cell membranes and distribute throughout the cell .

Subcellular Localization

The subcellular localization of this compound is likely to be closely associated with its target, tubulin. Given that tubulin is a cytosolic protein that forms microtubules throughout the cell, this compound is likely to be found in similar locations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Demethylthiocolchicine typically involves the demethylation of thiocolchicine. One common method includes the use of concentrated sulfuric acid at elevated temperatures. For example, thiocolchicine can be treated with concentrated sulfuric acid (98%) at 60°C for 7 hours to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the process generally involves large-scale application of the aforementioned synthetic routes. The use of automated reactors and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Demethylthiocolchicine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like chlorine gas or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated analogs .

Scientific Research Applications

2-Demethylthiocolchicine has been extensively studied for its antiproliferative and antimitotic properties. It binds to the colchicine binding site on tubulin, inhibiting microtubule polymerization and disrupting cell division. This makes it a promising candidate for cancer therapy .

In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory properties. It has shown efficacy in reducing inflammation in various experimental models .

Comparison with Similar Compounds

Uniqueness: 2-Demethylthiocolchicine is unique in its specific demethylation pattern, which alters its binding affinity and biological activity compared to other colchicine derivatives. This modification can result in reduced toxicity and enhanced therapeutic potential .

Properties

IUPAC Name

N-(2-hydroxy-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(26-2)20(25)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQLBXIHBJAOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87424-26-8
Record name NSC369937
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369937
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Demethylthiocolchicine
Reactant of Route 2
2-Demethylthiocolchicine
Reactant of Route 3
Reactant of Route 3
2-Demethylthiocolchicine
Reactant of Route 4
2-Demethylthiocolchicine
Reactant of Route 5
Reactant of Route 5
2-Demethylthiocolchicine
Reactant of Route 6
2-Demethylthiocolchicine
Customer
Q & A

Q1: How does 2-Demethylthiocolchicine interact with its target and what are the downstream effects?

A: this compound (2-DMTC) binds to tubulin, specifically the β-tubulin subunit, similar to its parent compound, colchicine. [, , ] This binding disrupts microtubule dynamics, ultimately inhibiting microtubule polymerization. [] Microtubules are essential for various cellular processes, including cell division, intracellular transport, and cell shape maintenance. Therefore, disrupting microtubule dynamics through 2-DMTC binding leads to mitotic arrest and ultimately cell death.

Q2: What is known about the structural characterization of this compound?

A: While the provided excerpts do not explicitly mention the molecular formula and weight of this compound, they do highlight its structural relation to colchicine and thiocolchicine. [, , ] 2-DMTC is a derivative of thiocolchicine, where a methyl group is removed from the methoxy group at the 2-position of the A ring. [, ] Further structural characterization, including spectroscopic data, would require consultation of the full research articles or relevant databases.

Q3: What are the applications of radiolabeled this compound in research?

A: The development of 14C-labeled 2-DMTC has been instrumental in advancing research on the colchicine binding site of tubulin. [] Due to its high specificity for β-tubulin, 14C-labeled 2-DMTC can be used as a molecular probe to identify and characterize the colchicine binding site. [] This facilitates research into the precise binding interactions between colchicinoids and tubulin, contributing to a deeper understanding of microtubule dynamics and the development of novel antimitotic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.